N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Overview
Description
N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydro-2H-pyran structure, followed by the introduction of the methoxyphenyl and dimethoxyphenyl groups through various coupling reactions. Key reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Halogenating agents: Chlorine, bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as a drug candidate in preclinical studies.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide include other aromatic amides and pyran derivatives. Examples include:
- N-[4-(aminocarbonyl)phenyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-[4-(methoxycarbonyl)phenyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-35-25-11-7-23(8-12-25)30(15-18-38-19-16-30)29(34)32-24-9-5-22(6-10-24)28(33)31-17-14-21-4-13-26(36-2)27(20-21)37-3/h4-13,20H,14-19H2,1-3H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWZFVKFCQRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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